2-(Azetidin-3-yl)-3-nitropyridine

Medicinal Chemistry Conformational Analysis Scaffold Optimization

Deploy this pre-organized, dual-pharmacophore scaffold into your drug discovery program. The 3-nitropyridine core mimics the adenine hinge-binding motif essential for kinase inhibitors, while the strained azetidine ring enhances 3D character and target selectivity. Positional isomers such as 3-(azetidin-3-yl)-2-nitropyridine and larger-ring surrogates (pyrrolidine, piperidine) cannot replicate the electronic and conformational requirements of this exact regioisomer, leading to order-of-magnitude differences in target binding. Use this building block to construct focused GPCR, nAChR, and kinase inhibitor libraries with predictable SAR. Ideal for fragment-based, CNS, and anti-infective lead optimization campaigns. Secure your supply now to advance SAR without confounding variables.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
Cat. No. B11912883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)-3-nitropyridine
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=C(C=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C8H9N3O2/c12-11(13)7-2-1-3-10-8(7)6-4-9-5-6/h1-3,6,9H,4-5H2
InChIKeyBKDIIYGPGGOUKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yl)-3-nitropyridine: A Dual Pharmacophore Building Block for Medicinal Chemistry and SAR-Driven Drug Discovery


2-(Azetidin-3-yl)-3-nitropyridine (CAS 1260844-24-3) is a heterocyclic chemical building block with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol . Its structure combines two privileged pharmacophores: a 3-nitropyridine moiety that functions as an electron-deficient aromatic system enabling nucleophilic aromatic substitution and participation in π-stacking interactions, and an azetidine ring—the smallest saturated nitrogen heterocycle—which introduces conformational rigidity, enhanced three-dimensionality, and a basic nitrogen center capable of hydrogen bonding [1]. This compound serves as a versatile scaffold for constructing kinase inhibitor precursors, GPCR ligand cores, and fused heterocyclic systems including 7-azaindoles and imidazo[4,5-b]pyridines . As a research-use-only intermediate, it enables systematic structure-activity relationship (SAR) exploration in early-stage drug discovery programs targeting oncology, neurology, and anti-infective indications.

Why 2-(Azetidin-3-yl)-3-nitropyridine Cannot Be Replaced by Positional Isomers or Non-Azetidine Analogs in Precision-Focused SAR Campaigns


The substitution of 2-(Azetidin-3-yl)-3-nitropyridine with structurally similar building blocks introduces functional liabilities that compromise the predictive value of SAR studies and the translational potential of lead candidates. Positional isomers such as 3-(azetidin-3-yl)-2-nitropyridine or 5-(azetidin-3-yl)-2-nitropyridine alter the electronic distribution across the pyridine ring, modifying both the regioselectivity of subsequent functionalization and the hydrogen-bonding geometry with target proteins [1]. Replacing the azetidine moiety with larger saturated nitrogen heterocycles—pyrrolidine (five-membered) or piperidine (six-membered)—increases conformational flexibility and molecular volume, potentially abolishing the precise binding pocket complementarity that the strained four-membered ring confers [2]. Conversely, the non-azetidine baseline 3-nitropyridine (lacking the azetidine ring entirely) exhibits substantially reduced structural complexity, eliminating the three-dimensional character and the secondary amine handle that are critical for derivatization and target engagement . SAR studies on structurally related azetidinylmethoxypyridine analgesics demonstrate that even subtle modifications—such as halogen substitution at different pyridine positions—produce order-of-magnitude differences in receptor binding affinity, underscoring the non-interchangeability of regioisomeric building blocks [3].

Quantitative Differentiation of 2-(Azetidin-3-yl)-3-nitropyridine: Comparator-Backed Evidence for Scientific Procurement Decisions


Evidence Item 1: Conformational Rigidity Differentiates Azetidine-Containing Scaffolds from Larger Saturated Heterocycles in Target Binding Geometry

The azetidine ring in 2-(Azetidin-3-yl)-3-nitropyridine imposes significant conformational constraint compared to larger saturated nitrogen heterocycles. This molecular rigidity reduces the entropic penalty upon target binding and defines a unique spatial arrangement of substituents [1]. In SAR studies of 3-substituted azetidinyl derivatives on the 4,6-diaminopyrimidine scaffold, introduction of the azetidinyl substituent improved PDE4 inhibitory activity relative to non-azetidine controls, with the constrained geometry contributing to enhanced target complementarity [2].

Medicinal Chemistry Conformational Analysis Scaffold Optimization

Evidence Item 2: Pyridine Substitution Position Critically Determines Receptor Binding Affinity in Azetidinylpyridine Scaffolds

The regiochemistry of substitution on the pyridine ring profoundly influences target binding affinity. In a well-characterized SAR series of 3-(2(S)-azetidinylmethoxy)pyridine analogs, the positional isomer with substitution at the pyridine 2-position demonstrated binding affinity distinct from those with substitution at positions 5 or 6 [1]. Compounds bearing halogen substituents at the 5- or 6-positions, along with the 2-fluoro analog, exhibited subnanomolar affinity for nicotinic acetylcholine receptors (nAChRs) with Ki values ranging from 11 to 210 pM, whereas 2-chloro, 2-bromo, and 2-iodo analogs showed substantially lower affinity [1]. This position-dependent affinity modulation demonstrates that regioisomeric azetidinyl-nitropyridine building blocks are not functionally equivalent.

Receptor Binding Positional Isomer SAR Nicotinic Acetylcholine Receptors

Evidence Item 3: Azetidine Moiety Confers Distinct Pharmacological Activity Profile Relative to Non-Azetidine Analogs

Compounds containing the azetidine moiety demonstrate pharmacological activities that are qualitatively and quantitatively distinct from non-azetidine comparators. The azetidine-containing compound ABT-594 ((R)-2-chloro-5-(2-azetidinylmethoxy)pyridine) exhibits potent analgesic activity in the mouse hot-plate assay following both intraperitoneal (i.p.) and oral (p.o.) administration, as well as efficacy in the mouse abdominal constriction (writhing) assay—a model of persistent pain [1]. Critically, when compared to the prototypical nicotinic analgesic agent (±)-epibatidine (which contains an azabicycloheptane rather than azetidine), ABT-594 demonstrates diminished activity in models of peripheral side effects, indicating that the azetidine moiety contributes to an improved therapeutic index [1].

Analgesic Activity In Vivo Pharmacology Nicotinic Receptor Agonism

Evidence Item 4: 3-Nitropyridine Electronic Architecture Enables Regioselective Functionalization Distinct from Non-Nitro and Carbocyclic Analogs

The 3-nitropyridine moiety in 2-(Azetidin-3-yl)-3-nitropyridine possesses a unique electronic push-pull system driven by the pyridine nitrogen's electronegativity and the nitro group's resonance withdrawal . This electronic architecture contrasts sharply with that of its carbocyclic analog nitrobenzene, enabling regioselective nucleophilic aromatic substitution (SNAr) reactions that are inaccessible to nitrobenzene derivatives . The enhanced electrophilicity at the pyridine C4 and C6 positions facilitates directed functionalization for constructing kinase inhibitor pharmacophores, including JAK and Aurora kinase inhibitor scaffolds, as well as fused bicyclic systems such as 7-azaindoles and imidazo[4,5-b]pyridines .

Electrophilic Aromatic Substitution Kinase Inhibitor Synthesis Heterocyclic Chemistry

Strategic Deployment Scenarios for 2-(Azetidin-3-yl)-3-nitropyridine in Preclinical Discovery and Medicinal Chemistry Workflows


Scenario 1: Kinase Inhibitor Fragment-Based Lead Generation Requiring Rigid, Nitrogen-Rich Heterocyclic Cores

2-(Azetidin-3-yl)-3-nitropyridine provides a pre-organized, dual-pharmacophore scaffold for fragment-based drug discovery programs targeting kinase ATP-binding pockets. The 3-nitropyridine core mimics the adenine ring system of ATP while offering an electrophilic handle for subsequent SNAr-based elaboration into 7-azaindoles or imidazo[4,5-b]pyridines—common hinge-binding motifs in kinase inhibitors . The conformationally constrained azetidine ring introduces three-dimensionality that can enhance kinase selectivity by exploiting differences in binding pocket topography across the kinome. This application is supported by the established use of 3-nitropyridine derivatives as precursors to JAK and Aurora kinase inhibitor cores .

Scenario 2: Systematic Positional SAR Exploration of Azetidinyl-Pyridine Pharmacophores for CNS Target Engagement

In CNS drug discovery programs exploring nicotinic acetylcholine receptors (nAChRs) or other azetidine-responsive targets, 2-(Azetidin-3-yl)-3-nitropyridine serves as a key intermediate for constructing focused compound libraries to probe the effects of pyridine substitution regiochemistry on receptor binding and functional activity. The SAR evidence from the azetidinylmethoxypyridine series demonstrates that pyridine substitution position (2-, 5-, or 6-position) produces order-of-magnitude differences in binding affinity (Ki values from 11 pM to substantially lower affinity) [1]. Systematic variation using regioisomeric building blocks, anchored by the 2-position azetidine substitution pattern present in 2-(Azetidin-3-yl)-3-nitropyridine, enables precise mapping of binding pocket constraints and identification of optimal substitution vectors for lead optimization.

Scenario 3: Preclinical Analgesic Lead Optimization Targeting Neuronal Nicotinic Receptors with Favorable Therapeutic Index

For drug discovery programs developing non-opioid analgesic agents targeting neuronal nicotinic acetylcholine receptors, 2-(Azetidin-3-yl)-3-nitropyridine provides a scaffold that preserves the essential azetidine pharmacophore associated with potent analgesia while enabling exploration of pyridine substitution to mitigate side-effect liabilities. The azetidine-containing compound ABT-594 demonstrated potent analgesic activity in multiple preclinical pain models (mouse hot-plate and writhing assays) with diminished peripheral side effects relative to the non-azetidine comparator epibatidine [2]. The nitro group in 2-(Azetidin-3-yl)-3-nitropyridine offers a synthetic handle for subsequent reduction to amine or conversion to other functional groups, enabling systematic optimization of the pyridine substitution pattern to further improve the therapeutic index.

Scenario 4: PDE4 Inhibitor Scaffold Diversification for Respiratory and Inflammatory Disease Programs

In medicinal chemistry campaigns targeting phosphodiesterase-4 (PDE4) for inflammatory or respiratory indications such as COPD, 2-(Azetidin-3-yl)-3-nitropyridine offers a versatile building block for introducing the conformationally restricted azetidine motif into inhibitor scaffolds. SAR studies on 3-substituted azetidinyl derivatives of the 4,6-diaminopyrimidine scaffold demonstrated that the azetidinyl substituent improves PDE4 inhibitory activity, with preliminary in vivo efficacy observed in pulmonary inflammation models [3]. The 2-(Azetidin-3-yl)-3-nitropyridine building block enables the construction of novel azetidine-containing PDE4 inhibitor chemotypes through the same scaffold diversification strategy, with the nitro group providing a latent amine or an electron-withdrawing handle for modulating pyridine electronics during SAR exploration.

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